molecular formula C10H21NO2 B13285569 2-[(Oxan-4-ylmethyl)amino]butan-1-ol

2-[(Oxan-4-ylmethyl)amino]butan-1-ol

Cat. No.: B13285569
M. Wt: 187.28 g/mol
InChI Key: YDBCWNHJJGOSPS-UHFFFAOYSA-N
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Description

2-[(Oxan-4-ylmethyl)amino]butan-1-ol is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . It is a derivative of butanol and contains an oxane ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-4-ylmethyl)amino]butan-1-ol typically involves the reaction of oxan-4-ylmethylamine with butan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-4-ylmethyl)amino]butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Oxan-4-ylmethyl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Oxan-4-ylmethyl)amino]butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Oxan-4-ylmethyl)amino]butan-1-ol is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-(oxan-4-ylmethylamino)butan-1-ol

InChI

InChI=1S/C10H21NO2/c1-2-10(8-12)11-7-9-3-5-13-6-4-9/h9-12H,2-8H2,1H3

InChI Key

YDBCWNHJJGOSPS-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1CCOCC1

Origin of Product

United States

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